N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound “N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains an indene moiety (a fused cyclopentane and benzene ring), a furan ring (a five-membered ring with oxygen), and a carboxamide group (a carbonyl group attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of the indene and furan rings in this compound could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for related compounds have been explored, offering insights into efficient and practical production techniques. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrates innovative approaches in drug chemistry (Saeed et al., 2015).
Structural Characterization : Studies like the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide contribute to understanding the crystal structure and molecular interactions of similar compounds (Prabhuswamy et al., 2016).
Biological and Pharmacological Applications
Biological Activity Assessment : Research into the biological activity of similar compounds, like the evaluation of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrazole-3-carboxamides, offers insights into their potential therapeutic applications (Zykova et al., 2018).
Anticholinesterase Activities : Studies like the synthesis of 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one derivatives and their anticholinesterase activities highlight the potential use of similar compounds in treating neurological disorders (Prasad et al., 2020).
Analytical and Chemical Studies
Molecular Modeling and Docking Studies : The research on 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template, involving synthesis, in vitro anticancer evaluation, and in silico ADME study, showcases the importance of these compounds in drug development and cancer research (Rasal et al., 2020).
Antimicrobial Screening : The synthesis and antimicrobial evaluation of compounds like 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives highlight the potential of similar compounds in addressing microbial resistance and infections (Idrees et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-7-15(11(2)19-10)16(18)17-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTLPXPUQDBHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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